

Preparation of Dicreatine Citrate Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a vital molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and neuronal cells. In the cell, creatine is phosphorylated to phosphocreatine, which serves as a rapidly available reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP). Supplementation of cell cultures with creatine can be advantageous for studies focusing on energy metabolism, neuroprotection, and muscle cell differentiation.

Dicreatine citrate is a salt composed of two creatine molecules and one citrate molecule. It is reported to have higher aqueous solubility than the more commonly used creatine monohydrate. However, a critical consideration for its use in cell culture is its behavior in aqueous solutions. **Dicreatine citrate** dissociates into creatine and citric acid when dissolved in water. This dissociation has two major implications for cell culture applications: the resulting solution will be acidic, and the cellular effects will be attributable to both creatine and citrate. These application notes provide detailed protocols for the preparation and use of **dicreatine citrate** solutions in cell culture, with a focus on ensuring solution stability and experimental reproducibility.

Data Presentation

Physicochemical Properties

A clear understanding of the physicochemical properties of **dicreatine citrate** and its dissociation products is essential for preparing accurate and stable solutions.

Compound	Molecular Weight (g/mol)	Note
Dicreatine Citrate	454.39	Dissociates in aqueous solution.
Creatine	131.13	The active molecule of interest for cellular energy metabolism.
Citric Acid	192.12	Contributes to the acidity of the solution.
Creatine Monohydrate	149.13	For comparison; a commonly used form of creatine.

Solubility Data

The solubility of creatine compounds is a key factor in the preparation of stock solutions. While **dicreatine citrate** is more soluble than creatine monohydrate, its dissociation in solution means the resulting creatine concentration must be carefully considered.

Compound	Solubility in Water	pH of Saturated Solution	Reference
Dicreatine Citrate	Higher than creatine monohydrate	Acidic	
Creatine Monohydrate	~14 g/L at 20°C	~7.0	
Tricreatine Citrate	~29 g/L at 20°C	3.2	

Note: Specific solubility data for **dicreatine citrate** in cell culture media is not readily available. However, its higher intrinsic dissolution rate suggests better solubility than creatine monohydrate.

Stability of Creatine in Solution

Creatine is unstable in aqueous solutions and can degrade into creatinine, an inactive byproduct. This degradation is highly dependent on pH and temperature.

- Effect of pH: Creatine degradation is accelerated at lower pH. Since **dicreatine citrate** solutions are acidic, this is a critical consideration.
- Effect of Temperature: Higher temperatures increase the rate of degradation.

Due to this instability, it is crucial to prepare fresh creatine-supplemented media for each experiment and to store stock solutions appropriately.

Experimental Protocols

Protocol 1: Preparation of a Sterile Dicreatine Citrate Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be stored frozen. The acidic nature of the solution requires careful handling and consideration.

Materials:

- **Dicreatine Citrate** powder (high purity, suitable for cell culture)
- Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)
- Sterile 50 mL conical tubes
- Sterile 0.22 μ m syringe filters
- Sterile syringes (10-50 mL)
- Sterile, nuclease-free microcentrifuge tubes for aliquoting
- pH meter and sterile pH adjustment solutions (e.g., 1 M NaOH) - Optional but recommended

Procedure:

- Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of **dicreatine citrate** powder.
 - Calculation Example: To prepare a 100 mM creatine stock solution (assuming complete dissociation), you would need to account for the two creatine molecules per molecule of **dicreatine citrate**. Therefore, you would prepare a 50 mM solution of **dicreatine citrate**.
 - 50 mM = 0.050 mol/L
 - 0.050 mol/L * 454.39 g/mol = 22.72 g/L
 - For 50 mL of stock solution: 22.72 g/L * 0.050 L = 1.136 g of **dicreatine citrate**.
- Dissolving:
 - Transfer the weighed powder to a sterile 50 mL conical tube.
 - Add approximately 80% of the final volume of sterile water or PBS.
 - Vortex or gently swirl to dissolve. **Dicreatine citrate**'s higher solubility should facilitate dissolution at room temperature. Avoid heating, as this can accelerate degradation.
- pH Measurement and Adjustment (Recommended):
 - Aseptically measure the pH of the solution. It will be acidic.
 - If necessary, carefully adjust the pH to a more physiological range (e.g., 7.0-7.4) using a sterile solution of 1 M NaOH. Add the NaOH dropwise while monitoring the pH to avoid overshooting. Be aware that pH adjustment may affect the solubility.
- Final Volume and Sterilization:
 - Bring the solution to the final desired volume with sterile water or PBS.
 - Draw the solution into a sterile syringe and attach a sterile 0.22 μ m syringe filter.
 - Filter-sterilize the solution into a new sterile conical tube.

- Aliquoting and Storage:
 - Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes.
 - Clearly label each tube with "**Dicreatine Citrate**," the effective creatine concentration (e.g., 100 mM Creatine), and the preparation date.
 - Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.

Protocol 2: Application of Dicreatine Citrate Solution to Cell Culture

This protocol outlines the final dilution of the stock solution into the cell culture medium.

Materials:

- Frozen aliquot of sterile **dicreatine citrate** stock solution
- Pre-warmed, complete cell culture medium appropriate for your cell line
- Cell cultures to be treated

Procedure:

- Thawing: Remove an aliquot of the **dicreatine citrate** stock solution from the freezer and thaw it rapidly in a 37°C water bath.
- Dilution: Immediately after thawing, dilute the stock solution to the desired final working concentration directly into the pre-warmed cell culture medium.
 - Example: To achieve a final concentration of 5 mM creatine in 10 mL of medium from a 100 mM creatine stock solution:
 - $(100 \text{ mM}) * V1 = (5 \text{ mM}) * (10 \text{ mL})$
 - $V1 = 0.5 \text{ mL}$

- Add 0.5 mL of the 100 mM creatine stock solution to 9.5 mL of cell culture medium.
- Cell Treatment:
 - Remove the existing medium from your cell cultures.
 - Add the freshly prepared creatine-supplemented medium to the cells.
 - Return the cells to the incubator under their standard growth conditions.

Important Considerations:

- Prepare Fresh: Due to the instability of creatine in solution, always prepare the final creatine-supplemented medium immediately before use.
- pH of Medium: Standard cell culture media are buffered, typically at a pH of 7.2-7.4. The small volume of the (potentially acidic) stock solution added is unlikely to significantly alter the final pH. However, for high concentrations of **dicreatine citrate**, it is advisable to check the pH of the final supplemented medium.
- Citrate Effects: Be aware that you are also adding citrate to your cell cultures. Citrate can act as a chelator and is involved in cellular metabolism. Consider including a citrate-only control in your experiments to distinguish the effects of creatine from those of citrate.
- Purity: Always use high-purity, cell culture-grade **dicreatine citrate** to avoid introducing contaminants.

Signaling Pathways and Experimental Workflows

Creatine Signaling in Energy Metabolism and Cell Growth

Creatine supplementation primarily impacts cellular bioenergetics through the creatine kinase/phosphocreatine (CK/PCr) system. This system acts as a temporal and spatial energy buffer. Additionally, creatine has been shown to influence signaling pathways involved in muscle protein synthesis and cell growth, such as the Akt/mTOR pathway.

[Click to download full resolution via product page](#)[Click to download full resolution via product page](#)[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Preparation of Dicreatine Citrate Solutions for Cell Culture: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1180860#preparation-of-dicreatine-citrate-solutions-for-cell-culture\]](https://www.benchchem.com/product/b1180860#preparation-of-dicreatine-citrate-solutions-for-cell-culture)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com